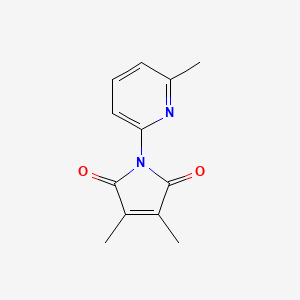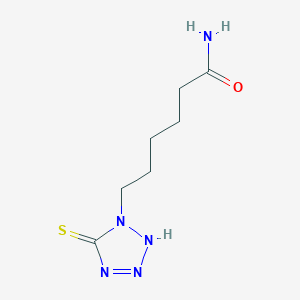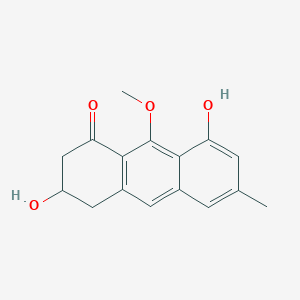
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of a methoxy group at the 9 position using methanol and an acid catalyst.
Methylation: Introduction of a methyl group at the 6 position using methyl iodide and a base.
Reduction: Reduction of the anthracene ring to form the dihydroanthracene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Applications De Recherche Scientifique
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation or cancer progression.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dihydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the methoxy group at the 9 position.
9-Methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the hydroxyl groups at the 3 and 8 positions.
3,8-Dihydroxy-9-methoxy-3,4-dihydroanthracen-1(2H)-one: Lacks the methyl group at the 6 position.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the methyl group, makes 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one unique
Propriétés
Numéro CAS |
61419-03-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3,8-dihydroxy-9-methoxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-8-3-9-5-10-6-11(17)7-13(19)15(10)16(20-2)14(9)12(18)4-8/h3-5,11,17-18H,6-7H2,1-2H3 |
Clé InChI |
FFGIIHUXQYPQRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


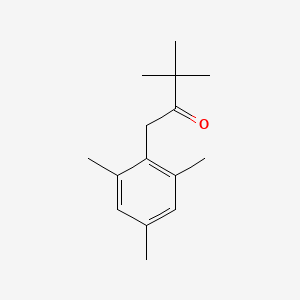
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
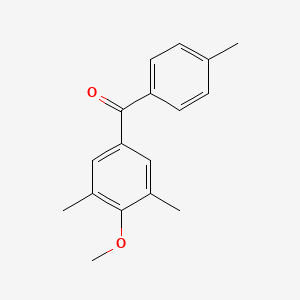
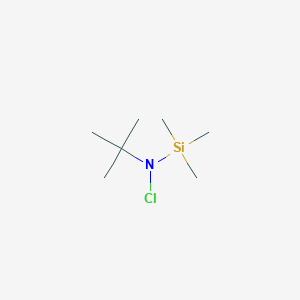
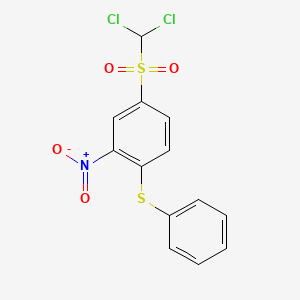
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
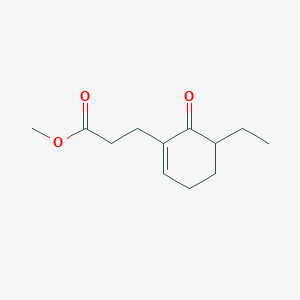
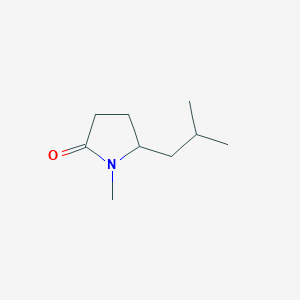
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

